2-Ethoxy-4,4-dimethyl-1,3-dioxane
Description
2-Ethoxy-4,4-dimethyl-1,3-dioxane is a six-membered cyclic acetal with an ethoxy substituent at the 2-position and two methyl groups at the 4,4-positions. Cyclic acetals like 1,3-dioxanes are critical in organic synthesis, corrosion inhibition, and industrial applications due to their stability and reactivity .
Key structural features of 2-Ethoxy-4,4-dimethyl-1,3-dioxane include:
- Ethoxy group: Enhances solubility in polar solvents and modifies electronic properties.
- 4,4-Dimethyl groups: Provide steric hindrance, influencing conformational stability and reaction pathways.
Properties
CAS No. |
78795-52-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-4-9-7-10-6-5-8(2,3)11-7/h7H,4-6H2,1-3H3 |
InChI Key |
LALPKNIVNHXEOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCCC(O1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4-Dimethyl-1,3-dioxane
Structural Differences: Lacks the ethoxy group at position 2. Synthesis: Produced via Prins condensation of isobutene/tert-butanol with formaldehyde, often catalyzed by zeolites or phosphoric acid. Selectivity can reach ~99% under optimized conditions . Applications:
Comparison :
- The ethoxy group in 2-Ethoxy-4,4-dimethyl-1,3-dioxane likely reduces hydrolysis rates compared to 4,4-dimethyl-1,3-dioxane due to steric and electronic effects.
- Potential for tailored solvent properties in Grignard reactions (as seen in 4,4-dimethyl-1,3-dioxane’s use in isomer-selective syntheses ).
2-Isobutyl-4,4-dimethyl-1,3-dioxane
Structural Differences : Substituted with an isobutyl group at position 2 instead of ethoxy.
Occurrence : Generated during yeast fermentation of sheep placenta, contributing to odor improvement .
Properties :
Comparison :
- The isobutyl group may enhance lipophilicity, making it more suitable for flavor modulation compared to the ethoxy variant.
- industrial catalysis).
1,3-Dioxolane
Structural Differences : Five-membered ring (vs. six-membered dioxane).
Reactivity : More strained ring structure leads to higher susceptibility to acid-catalyzed degradation.
Applications :
- Known for unpleasant odors in unprocessed animal tissues .
- Used as a solvent or intermediate in organic synthesis.
Comparison :
2-Ethyl-1,3-dioxane
Structural Differences : Ethyl substituent at position 2 (vs. ethoxy).
Properties :
Comparison :
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